3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1053655-76-7
VCID: VC2915037
InChI: InChI=1S/C8H7BrN2O/c1-12-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)
SMILES: COC1=CC2=C(NC=C2Br)N=C1
Molecular Formula: C8H7BrN2O
Molecular Weight: 227.06 g/mol

3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

CAS No.: 1053655-76-7

Cat. No.: VC2915037

Molecular Formula: C8H7BrN2O

Molecular Weight: 227.06 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine - 1053655-76-7

Specification

CAS No. 1053655-76-7
Molecular Formula C8H7BrN2O
Molecular Weight 227.06 g/mol
IUPAC Name 3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine
Standard InChI InChI=1S/C8H7BrN2O/c1-12-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)
Standard InChI Key ORLBCCYCMDWJEF-UHFFFAOYSA-N
SMILES COC1=CC2=C(NC=C2Br)N=C1
Canonical SMILES COC1=CC2=C(NC=C2Br)N=C1

Introduction

Physical and Chemical Properties

3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is characterized by a precise set of physical and chemical properties that define its behavior in various environments and reactions. Understanding these properties is essential for researchers working with this compound in synthetic chemistry, medicinal chemistry, and materials science applications.

Fundamental Properties

The compound has a molecular formula of C8H7BrN2O and a molecular weight of 227.06 g/mol. Its structure consists of the pyrrolo[2,3-b]pyridine core with a bromine atom at position 3 and a methoxy group at position 5. The density of this compound is predicted to be approximately 1.678±0.06 g/cm³, though this is a calculated rather than experimentally determined value .

The IUPAC name for this compound is 3-bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine, and it is identified by the CAS registry number 1053655-76-7. For comprehensive identification, the compound has the following chemical identifiers:

PropertyValue
CAS Number1053655-76-7
Molecular FormulaC8H7BrN2O
Molecular Weight227.06 g/mol
Density (predicted)1.678±0.06 g/cm³
pKa (predicted)11.92±0.40
Standard InChIInChI=1S/C8H7BrN2O/c1-12-5-2-6-7(9)4-11-8(6)10-3-5/h2-4H,1H3,(H,10,11)
Standard InChIKeyORLBCCYCMDWJEF-UHFFFAOYSA-N
SMILESCOC1=CC2=C(NC=C2Br)N=C1
PubChem Compound ID37818799

Table 1: Physical and chemical identifiers of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Chemical Reactivity

The chemical reactivity of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is largely influenced by its heterocyclic structure and functional groups. The bromine at position 3 serves as an excellent leaving group, making this position highly susceptible to nucleophilic substitution and metal-catalyzed coupling reactions. This reactivity pattern is particularly valuable in medicinal chemistry, where the bromine can be replaced with various functional groups to create compound libraries for biological screening.

The compound has an estimated pKa of 11.92±0.40, indicating the acidity of the N-H group in the pyrrole ring . This proton can be abstracted under basic conditions, generating a nucleophilic nitrogen that can participate in various alkylation reactions. The methoxy group at position 5 contributes electron density to the aromatic system through resonance, influencing the electronic distribution throughout the molecule and affecting its reactivity in electrophilic aromatic substitution reactions.

Synthesis Methods

The synthesis of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine involves specific chemical procedures that typically start from 5-methoxy-1H-pyrrolo[2,3-b]pyridine. The main synthetic approach utilizes selective bromination to introduce the bromine atom at the desired position.

Bromination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine

The primary method for synthesizing 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine involves the direct bromination of 5-methoxy-1H-pyrrolo[2,3-b]pyridine using N-bromosuccinimide (NBS) as the brominating agent. This reaction typically takes place in a suitable solvent such as dichloromethane, and is usually conducted at room temperature.

The reaction proceeds via an electrophilic aromatic substitution mechanism, where the NBS serves as a source of electrophilic bromine. The pyrrole ring of the 5-methoxy-1H-pyrrolo[2,3-b]pyridine is more electron-rich than the pyridine ring, directing the bromination to occur at the C-3 position of the pyrrole ring. The resulting product is then purified using recrystallization or column chromatography to obtain 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine with high purity.

The reaction can be represented as follows:

5-methoxy-1H-pyrrolo[2,3-b]pyridine + NBS → 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine + succinimide

Purification and Quality Control

After synthesis, the compound requires purification to meet the standards necessary for research applications. Common purification methods include recrystallization and column chromatography. Commercial suppliers typically provide the compound with a purity of 98% or higher . Quality control parameters for this compound include:

ParameterSpecification
Purity≥98%
Moisture Content<1.0%
Impurity<1.0%

Table 2: Quality control specifications for commercial 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

Applications and Research Significance

3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine has emerged as a valuable compound with diverse applications across several scientific disciplines, particularly in medicinal chemistry, materials science, and biological research.

Materials Science Applications

In materials science, 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine and related compounds have potential applications in the development of organic electronic materials. The heterocyclic structure of this compound makes it valuable for creating materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The compound's conjugated system, comprising fused pyrrole and pyridine rings, contributes to its electronic properties, potentially enabling efficient charge transport in organic electronic devices. Additionally, the presence of the bromine substituent allows for further functionalization, enabling the tailoring of electronic and optical properties to meet specific device requirements.

Biological Studies

3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine is also used as a probe in biochemical assays to study protein-ligand interactions and enzyme activities. Such studies provide valuable insights into biological pathways and mechanisms, contributing to our understanding of disease processes and potential therapeutic interventions.

The compound's ability to interact with specific biological targets makes it a useful tool for investigating binding affinities and structure-activity relationships. These investigations can lead to the development of more potent and selective therapeutic agents for various diseases, especially cancer.

SupplierProduct NumberQuantityPrice (USD)PurityUpdated
TRCB67949050mg$45Not specified2021/12/16
AK Scientific1226AA250mg$221Not specified2021/12/16
AK Scientific1226AA1g$477Not specified2021/12/16
Matrix Scientific1329265g$176497%2021/12/16
Matrix Scientific13292610g$270097%2021/12/16

Table 3: Commercial availability of 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

It's worth noting that Matrix Scientific lists the compound as "3-Bromo-5-methoxy-7-azaindole," which is an alternative name for 3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine.

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